2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid
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Overview
Description
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid typically involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide. This reaction is catalyzed by either copper (I) or ruthenium (II) catalysts . An alternative method involves a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and metal-free synthetic routes is emphasized to reduce costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |
InChI Key |
SEIKGNYUQIJGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)F |
Origin of Product |
United States |
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